molecular formula C15H12BrN3O4S B280434 METHYL 3-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

METHYL 3-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

Cat. No.: B280434
M. Wt: 410.2 g/mol
InChI Key: KVCOXRAXWPLVQU-UHFFFAOYSA-N
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Description

Methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a pyrazole ring, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 3-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, furan, and thiophene derivatives, such as:

Uniqueness

Methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H12BrN3O4S

Molecular Weight

410.2 g/mol

IUPAC Name

methyl 3-[[5-[(4-bromopyrazol-1-yl)methyl]furan-2-carbonyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C15H12BrN3O4S/c1-22-15(21)13-11(4-5-24-13)18-14(20)12-3-2-10(23-12)8-19-7-9(16)6-17-19/h2-7H,8H2,1H3,(H,18,20)

InChI Key

KVCOXRAXWPLVQU-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br

Origin of Product

United States

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